2-(Methylthio)pyrimidin-4-ol
Overview
Description
Mechanism of Action
Target of Action
2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Given its classification as a pyrimidine derivative, it can be inferred that it may interact with its targets (inflammatory mediators) to inhibit their expression and activities . This interaction could result in the suppression of inflammation.
Biochemical Pathways
Based on its anti-inflammatory properties, it can be inferred that it may affect the pathways involving the inflammatory mediators mentioned above . The downstream effects could include the reduction of inflammation and associated symptoms.
Result of Action
The primary result of the action of this compound, as inferred from its classification as a pyrimidine derivative, is the potential reduction of inflammation . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) , suggesting that it may interact with this enzyme and potentially influence its activity.
Cellular Effects
Given its role as a competitive inhibitor of NOS , it may influence cellular processes related to nitric oxide production. Nitric oxide is a critical signaling molecule in many biological processes, including vasodilation, immune response, and neurotransmission.
Molecular Mechanism
As a competitive inhibitor of NOS , it likely binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Metabolic Pathways
Given its structure, it may be involved in pyrimidine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-thiouracil with dimethyl carbonate. This reaction proceeds under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate, to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. One method involves the decarboxylation of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid using a catalyst. This process avoids the use of expensive reagents like methyl iodide and instead utilizes more economical and environmentally friendly starting materials such as S-methyl isothiourea sulfate and diethyl ethoxymethylene malonate .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atom, yielding a simpler thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinols depending on the nucleophile used
Scientific Research Applications
2-(Methylthio)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Methylthiouracil: Similar in structure but lacks the hydroxyl group at the 4-position.
4-Methyl-2-(methylthio)pyrimidine: Similar but with a methyl group at the 4-position instead of a hydroxyl group.
2-Methylthio-4-methoxypyrimidine: Similar but with a methoxy group at the 4-position instead of a hydroxyl group
Uniqueness: 2-(Methylthio)pyrimidin-4-ol is unique due to its combination of a methylthio group and a hydroxyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-20-2 | |
Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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